![molecular formula C11H12Cl2O2 B6262738 3-(3,5-dichlorophenyl)pentanoic acid CAS No. 1554512-20-7](/img/new.no-structure.jpg)
3-(3,5-dichlorophenyl)pentanoic acid
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Overview
Description
3-(3,5-dichlorophenyl)pentanoic acid is an organic compound with the molecular formula C11H12Cl2O2 It is characterized by the presence of a dichlorophenyl group attached to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dichlorophenyl)pentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dichlorobenzene and pentanoic acid derivatives.
Halogenation: The 3,5-dichlorobenzene undergoes halogenation to introduce chlorine atoms at the desired positions on the benzene ring.
Coupling Reaction: The halogenated benzene is then coupled with a pentanoic acid derivative using a suitable coupling reagent, such as a Grignard reagent or an organolithium compound.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Automation: Implementing automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dichlorophenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
3-(3,5-dichlorophenyl)pentanoic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,5-dichlorophenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors on cell surfaces to modulate cellular responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dichlorophenyl)propanoic acid
- 3-(3,5-dichlorophenyl)butanoic acid
- 3-(3,5-dichlorophenyl)hexanoic acid
Uniqueness
3-(3,5-dichlorophenyl)pentanoic acid is unique due to its specific chain length and the presence of two chlorine atoms on the benzene ring. This structural configuration imparts distinct chemical properties and reactivity compared to similar compounds.
Biological Activity
3-(3,5-Dichlorophenyl)pentanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Chemical Formula : C13H14Cl2O2
- Molecular Weight : 273.16 g/mol
- CAS Number : 1554512-20-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors involved in critical biological processes. The presence of the dichlorophenyl group enhances its lipophilicity, allowing it to penetrate cell membranes effectively.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis, leading to cell lysis.
Insecticidal Activity
The compound has been evaluated for its insecticidal properties against mosquito larvae, particularly Aedes aegypti, which is a vector for several viral diseases. Studies demonstrated that it possesses larvicidal activity with an LC50 value indicating effective control at low concentrations .
Case Study 1: Insecticidal Evaluation
A study conducted on the larvicidal effects of various compounds found that this compound exhibited promising results against Aedes aegypti. The study reported an LC50 value of approximately 50 μM after 24 hours of exposure. This suggests potential for development as a novel insecticide in vector control strategies .
Case Study 2: Antimicrobial Efficacy
In a separate investigation focusing on the antimicrobial properties of various chlorinated phenolic compounds, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, highlighting its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
Compound | Biological Activity | LC50 (μM) | MIC (µg/mL) |
---|---|---|---|
This compound | Antimicrobial & Insecticidal | ~50 | 32 |
4-Chloro-2-methylphenol | Antimicrobial | ~40 | 16 |
Dichlorvos | Insecticidal | <10 | Not applicable |
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. Modifications to the aliphatic chain and aromatic ring have shown increased potency against microbial pathogens and improved larvicidal effects.
Properties
CAS No. |
1554512-20-7 |
---|---|
Molecular Formula |
C11H12Cl2O2 |
Molecular Weight |
247.11 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)pentanoic acid |
InChI |
InChI=1S/C11H12Cl2O2/c1-2-7(5-11(14)15)8-3-9(12)6-10(13)4-8/h3-4,6-7H,2,5H2,1H3,(H,14,15) |
InChI Key |
DBIOQZSXDVBYQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)O)C1=CC(=CC(=C1)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
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